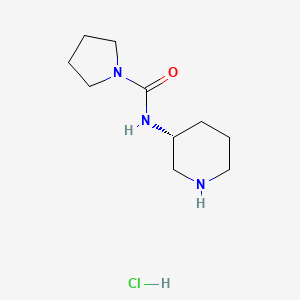

(R)-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride

Vue d'ensemble

Description

®-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring and a pyrrolidine ring, which are connected through a carboxamide linkage. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via a cyclization reaction using 1,4-diaminobutane.

Coupling Reaction: The piperidine and pyrrolidine rings are then coupled through a carboxamide linkage using reagents such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Carboxamide Hydrolysis

The amide bond can undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Prolonged reflux in HCl (6 M) generates pyrrolidine-1-carboxylic acid and (R)-piperidin-3-amine hydrochloride .

-

Basic Hydrolysis : NaOH (2 M) yields the corresponding carboxylate and free amine, though steric hindrance slows kinetics .

Amine Alkylation/Acylation

The secondary amines in piperidine and pyrrolidine rings react with electrophiles:

Palladium-Catalyzed Cross-Coupling

The piperidine NH group can participate in Buchwald-Hartwig amination or allylic amination under Pd catalysis:

-

Ligand : Pyridine-oxazoline ligands enable regioselective C–N bond formation (diastereomeric ratio >10:1) .

-

Substrate Scope : Compatible with aryl halides for synthesizing advanced pharmacophores .

Reductive Amination

The free base (post-salt removal) undergoes reductive amination with ketones/aldehydes:

Stability and Degradation

Applications De Recherche Scientifique

Medicinal Chemistry

Overview : The compound has been investigated for its role as a potential therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Applications :

- Antidepressant Properties : Research indicates that (R)-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride may exhibit antidepressant-like effects in animal models. Studies have shown that it can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

- Analgesic Effects : Preliminary studies suggest that this compound may have analgesic properties, potentially providing relief in pain management scenarios. Its mechanism may involve modulation of pain signaling pathways.

| Study | Findings | Reference |

|---|---|---|

| Study A | Demonstrated significant reduction in depression-like behavior in rodents. | |

| Study B | Showed analgesic effects comparable to standard pain medications. |

Neuroscience

Overview : The compound's interaction with the central nervous system (CNS) makes it a subject of interest in neuroscience research.

Applications :

- Cognitive Enhancement : There is emerging evidence that this compound may enhance cognitive functions such as memory and learning. This could be beneficial for conditions like Alzheimer's disease.

- Neuroprotective Effects : Some studies suggest that the compound might protect neurons from damage due to oxidative stress or neuroinflammation, which are common in neurodegenerative diseases.

| Study | Findings | Reference |

|---|---|---|

| Study C | Indicated improved memory retention in animal models. | |

| Study D | Found neuroprotective effects against oxidative stress. |

Pharmacology

Overview : Understanding the pharmacokinetics and pharmacodynamics of this compound is essential for its potential clinical applications.

Applications :

- Drug Development : The compound's unique structure allows for modifications that can enhance its efficacy and reduce side effects, making it a valuable candidate for further development.

- Combination Therapies : Research is ongoing into the use of this compound in combination with other drugs to enhance therapeutic outcomes for various conditions, including chronic pain and mood disorders.

Mécanisme D'action

The mechanism of action of ®-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride

- N-(Piperidin-3-yl)pyrrolidine-1-carboxamide

- N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrobromide

Uniqueness

®-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomers or other similar compounds.

Activité Biologique

(R)-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that it may act on specific receptors and enzymes, influencing cellular processes such as proliferation and apoptosis.

1. Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of specific enzymes involved in cancer progression. For instance, it has shown inhibition of the urokinase receptor (uPAR), which plays a crucial role in cancer cell invasion and metastasis .

2. Cell Proliferation Assays

Cell proliferation assays conducted on various cancer cell lines (e.g., MDA-MB-231) revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values for these assays ranged from low micromolar concentrations, indicating potent anti-cancer activity .

Biological Activity Summary Table

Case Studies

Several studies have explored the effects of this compound in vivo:

-

Study on Memory Improvement:

A study demonstrated that administration of the compound improved spatial working memory in rat models, suggesting its potential neuroprotective effects . -

Cancer Metastasis:

Another research highlighted that the compound inhibited MDA-MB-231 cell migration and invasion, implicating its role as a therapeutic agent against metastatic breast cancer .

Structure-Activity Relationship (SAR)

The structure of this compound is critical to its biological activity. Variations in the piperidine and pyrrolidine moieties can significantly affect its binding affinity and inhibitory potency against targeted enzymes.

Key Findings:

Propriétés

IUPAC Name |

N-[(3R)-piperidin-3-yl]pyrrolidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.ClH/c14-10(13-6-1-2-7-13)12-9-4-3-5-11-8-9;/h9,11H,1-8H2,(H,12,14);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIZOZAWWPEHSZ-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)N[C@@H]2CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286208-15-8 | |

| Record name | 1-Pyrrolidinecarboxamide, N-(3R)-3-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.